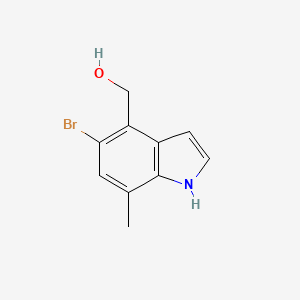

(5-Bromo-7-methyl-1H-indol-4-yl)methanol

描述

Evolution and Diversity of Indole (B1671886) Scaffolds in Nature and Synthetic Chemistry

The indole scaffold is a recurring motif in a multitude of natural products, most notably the essential amino acid tryptophan. This prevalence in nature has spurred extensive research into the synthesis and functionalization of indoles. nih.govopenmedicinalchemistryjournal.com Historically, synthetic methods like the Fischer, Bischler, and Madelung syntheses have been pivotal in accessing a wide range of indole derivatives. openmedicinalchemistryjournal.com Modern synthetic organic chemistry continues to evolve, offering more efficient and greener methodologies for constructing and modifying the indole core, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies. bioengineer.org This continuous development allows for the creation of increasingly complex and functionally diverse indole-based molecules.

Prevalence of Indole Cores in Chemical Biology Probes and Advanced Materials

The unique photophysical properties of the indole ring, particularly its intrinsic fluorescence, have made it a valuable component in the design of chemical biology probes. These probes are instrumental in visualizing and understanding complex biological processes. Tryptophan residues in proteins are often used as intrinsic fluorescent reporters of protein conformation and dynamics. nih.gov Furthermore, synthetic indole derivatives are being explored for their applications in advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics, owing to their favorable electronic properties.

Strategic Importance of Halogenated and Alkylated Indole Architectures

The introduction of halogen atoms, such as bromine, and alkyl groups, such as a methyl group, onto the indole scaffold can profoundly influence the molecule's physicochemical and biological properties. Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets through halogen bonding. pressbooks.pub Brominated indoles, in particular, are prevalent in marine natural products and often exhibit potent biological activities. nih.gov Alkylation, on the other hand, can modulate a molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological macromolecules. The combination of both halogen and alkyl substituents, as seen in the title compound, offers a strategic approach to fine-tuning the properties of the indole core for specific applications.

Defining the Research Trajectory for (5-Bromo-7-methyl-1H-indol-4-yl)methanol

This compound represents a structurally interesting indole derivative, featuring a bromine atom at the 5-position, a methyl group at the 7-position, and a hydroxymethyl group at the 4-position. While direct and extensive research on this specific compound is not widely available in the public domain, its structural motifs suggest potential for further investigation. The presence of the reactive hydroxymethyl group at the C4 position opens avenues for derivatization, allowing for its use as a building block in the synthesis of more complex molecules. The bromo and methyl substituents are expected to influence its electronic and steric properties, potentially leading to interesting biological activities. This article aims to provide a comprehensive overview of this compound, drawing upon the established chemistry of related indole derivatives to infer its properties, potential synthetic routes, and areas for future research.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide. |

| pKa | The N-H proton is expected to have a pKa in the range of 16-17, typical for indoles. |

Synthesis and Reactivity

A plausible synthetic route to this compound, based on established indole chemistry, would likely involve the formylation of 5-bromo-7-methyl-1H-indole at the C4 position, followed by the reduction of the resulting aldehyde.

The starting material, 5-bromo-7-methyl-1H-indole, can be synthesized through various methods, with one reported patent describing a multi-step synthesis starting from 4-bromo-2-methylaniline (B145978). google.com

The subsequent formylation at the C4 position is a known, albeit sometimes challenging, transformation for indoles. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an indole ring, although regioselectivity can be an issue. acs.org More recent methods for indole formylation might offer better control. rsc.org

Once the 5-bromo-7-methyl-1H-indole-4-carbaldehyde is obtained, the final step would be the reduction of the aldehyde to the corresponding alcohol. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The reactivity of this compound would be dictated by its functional groups. The hydroxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The indole nitrogen can be alkylated or acylated, and the bromine atom on the benzene (B151609) ring can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for further elaboration of the molecular structure.

Spectroscopic Data

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents. For instance, the aromatic protons would likely appear in the range of 6.5-7.5 ppm. The N-H proton would be a broad singlet, typically downfield. The CH₂ protons of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm, and the methyl protons would be a singlet around 2.0-2.5 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the methyl and hydroxymethyl groups.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.10 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Research Findings and Potential Applications

Direct research findings on the biological activity or material applications of this compound are currently limited in the scientific literature. However, the structural features of this molecule suggest several avenues for potential research and application, drawing parallels with the known activities of other functionalized indoles.

Many indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The presence of a bromine atom in the 5-position is a feature found in some biologically active marine natural products and synthetic compounds, where it can contribute to increased potency. nih.govbeilstein-archives.org For example, 5-bromoindole (B119039) derivatives have been investigated for their potential as anticancer agents. beilstein-archives.org The methyl group at the 7-position can also influence biological activity by affecting the molecule's binding to target proteins.

The hydroxymethyl group at the C4-position provides a handle for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with tailored biological activities. For instance, it could be used as a building block for the synthesis of novel kinase inhibitors or other targeted therapies.

Structure

3D Structure

属性

分子式 |

C10H10BrNO |

|---|---|

分子量 |

240.10 g/mol |

IUPAC 名称 |

(5-bromo-7-methyl-1H-indol-4-yl)methanol |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-4,12-13H,5H2,1H3 |

InChI 键 |

HHHXOWLUQHLBLQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C2=C1NC=C2)CO)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 Bromo 7 Methyl 1h Indol 4 Yl Methanol and Its Analogs

Retrosynthetic Disconnection Strategies for the Indole (B1671886) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For (5-Bromo-7-methyl-1H-indol-4-yl)methanol, several disconnection strategies can be envisioned to simplify the target structure into readily available starting materials. The choice of strategy often depends on the desired substitution pattern and the availability of robust synthetic methods for indole ring formation.

One common approach involves disconnecting the indole ring itself, leading to precursors that can be cyclized through established methods like the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. For instance, a retrosynthetic cleavage of the C2-C3 and N1-C7a bonds in the indole core of the target molecule could lead to a substituted phenylhydrazine (B124118) and a ketone or aldehyde derivative. The specific substitution pattern on these precursors would be crucial for achieving the desired 5-bromo-7-methyl substitution on the final indole ring. quimicaorganica.org

An alternative strategy focuses on constructing the indole core first and then introducing the substituents regioselectively. This approach simplifies the initial indole synthesis but places a greater emphasis on the development of selective functionalization methods for the pre-formed indole ring. The disconnections in this case would involve the C-Br, C-CH3, and C-CH2OH bonds, leading to a simpler indole precursor.

Table 1: Comparison of Retrosynthetic Strategies

| Strategy | Key Disconnection | Precursors | Advantages | Challenges |

| Ring Formation | Indole ring bonds (e.g., C2-C3, N1-C7a) | Substituted phenylhydrazines and carbonyl compounds | Convergent synthesis, well-established methods. | Synthesis of appropriately substituted precursors can be complex. |

| Functionalization | C-Br, C-CH3, C-CH2OH bonds | Simpler indole core (e.g., 7-methylindole) | Linear synthesis, allows for late-stage diversification. | Achieving high regioselectivity for multiple functionalizations can be difficult. jst.go.jpnih.gov |

Regioselective Functionalization Techniques for Indole Ring Systems

Achieving the desired substitution pattern on the indole ring of this compound necessitates highly regioselective functionalization reactions. The inherent reactivity of the indole nucleus, with the C3 position being the most nucleophilic, often requires the use of directing groups or specific reaction conditions to achieve substitution at other positions. researchgate.net

The introduction of a bromine atom at the C-5 position of the indole ring is a key step. Electrophilic bromination is the most common method, but controlling the position of bromination can be challenging. The use of specific brominating agents and reaction conditions is crucial for achieving high selectivity for the C-5 position over other positions like C-3 or C-2. acs.org

Several reagents have been developed for the selective bromination of indoles. N-Bromosuccinimide (NBS) is a widely used reagent, and the selectivity of the reaction can often be influenced by the solvent, temperature, and the presence of protecting groups on the indole nitrogen. acs.org For instance, bromination of certain indole derivatives in specific solvents can favor C-5 substitution. nih.govresearchgate.net Recent studies have also explored the use of pyridinium (B92312) tribromide (Br3·PyH) in the presence of an acid in methanol (B129727) for the selective C-5 bromination of complex indole alkaloids. researchgate.net This method proceeds through an in situ generated indoline (B122111) intermediate, which directs the bromination to the C-5 position. researchgate.net

Table 2: Reagents for C-5 Bromination of Indoles

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Varied (solvent, temperature dependent) | Moderate to high | acs.org |

| Pyridinium tribromide (Br3·PyH) | HCl, MeOH | High for specific substrates | researchgate.net |

| Bromine (Br2) | Dichloromethane or Acetic Acid | Can lead to di- or polybromination | nih.gov |

Introducing a methyl group at the C-7 position of the indole ring is another critical transformation. Direct C-H methylation at this position is challenging due to the lower reactivity of the benzene (B151609) portion of the indole ring compared to the pyrrole (B145914) ring. nih.gov However, significant progress has been made using directing group strategies.

One effective method involves the use of a removable directing group on the indole nitrogen, which can direct a metal catalyst to activate the C-7 C-H bond. For example, a di-tert-butylphosphinoyl (P(O)tBu2) group has been shown to direct rhodium catalysts to achieve selective C-7 methylation. acs.orgresearchgate.net This approach offers high regioselectivity and functional group tolerance. The directing group can be subsequently removed to afford the C-7 methylated indole. nih.gov

Another strategy involves the lithiation of the indole ring. By carefully choosing the N-protecting group and the reaction conditions, it is possible to achieve regioselective lithiation at the C-7 position, followed by quenching with an electrophilic methyl source like methyl iodide. jst.go.jp

The introduction of a hydroxymethyl group at the C-4 position is arguably the most challenging step due to the inherent low reactivity of this position towards electrophilic substitution. nih.gov Directed C-H functionalization has emerged as a powerful tool to address this challenge. nih.gov

Similar to C-7 functionalization, a directing group at the C-3 position can be employed to facilitate C-4 functionalization. Weakly coordinating groups such as aldehydes, ketones, or amides have proven effective in directing transition metal catalysts (e.g., palladium, rhodium) to the C-4 position. nih.gov For instance, a formyl group at C-3 can direct the introduction of various functional groups at C-4, which could then be converted to a hydroxymethyl group.

Alternatively, a C-4 lithiation strategy can be employed. The use of specific directing groups on the indole nitrogen, such as a silyl (B83357) group, in combination with a directing group at C-3 like the dimethylaminomethylene group found in gramine, can facilitate regioselective lithiation at the C-4 position. nih.gov The resulting organolithium species can then be trapped with formaldehyde (B43269) to introduce the hydroxymethyl group. nih.gov

Exploration of Modern Catalytic and Green Chemistry Approaches in Indole Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic and environmentally benign methods. The synthesis of this compound and its analogs can benefit significantly from these approaches.

Catalytic methods, particularly those employing transition metals like palladium, rhodium, and copper, have revolutionized indole functionalization. sciencedaily.comnih.govresearchgate.net These catalysts enable direct C-H activation, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. For example, copper-catalyzed reactions have been developed for the direct C-5 functionalization of indoles. sciencedaily.com Iron, being an earth-abundant and less toxic metal, is also gaining attention as a catalyst for indole alkylation reactions, aligning with the principles of green chemistry. rsc.org

Green chemistry principles advocate for the use of safer solvents, renewable starting materials, and energy-efficient processes. researchgate.netbenthamdirect.com In the context of indole synthesis, this translates to exploring reactions in aqueous media, using ionic liquids as recyclable catalysts and solvents, and employing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.netbenthamdirect.com For instance, base-catalyzed methods for the synthesis of substituted indoles can be performed under solvent-free conditions, minimizing waste. researchgate.net

Synthesis of Key Precursors and Strategic Intermediates

If a ring-formation strategy is employed, the synthesis of a suitably substituted phenylhydrazine, such as (4-bromo-2-methyl-x-nitrophenyl)hydrazine, would be a critical step. This could be prepared from a commercially available substituted aniline (B41778) through diazotization and reduction.

If a functionalization strategy is chosen, a simpler indole, such as 7-methylindole, would be the key starting material. The synthesis of this precursor can be achieved through various established indole syntheses. Subsequently, this intermediate would undergo the regioselective functionalization steps outlined above. For example, a synthetic sequence could involve the protection of the indole nitrogen, followed by regioselective bromination at C-5, directed functionalization at C-4 to introduce the hydroxymethyl group (or a precursor), and finally deprotection. The order of these functionalization steps would need to be carefully planned to avoid interfering reactions and to maximize yields.

Synthetic Pathway Optimization for Scalability and Efficiency in Research

The development of robust and efficient synthetic routes for novel compounds is a cornerstone of medicinal chemistry and drug discovery. For a molecule with potential therapeutic applications like this compound, optimizing its synthesis for both scalability and efficiency is paramount to facilitate further research and development. This section details the strategic optimization of the synthetic pathway to this compound, focusing on a multi-step sequence that begins with the scalable preparation of the key intermediate, 5-bromo-7-methylindole.

The optimized pathway can be conceptually divided into two main stages: the construction of the core indole structure and the subsequent regioselective functionalization at the C4 position to introduce the hydroxymethyl group.

Stage 1: Scalable Synthesis of 5-Bromo-7-methylindole

An efficient and scalable three-step synthesis of 5-bromo-7-methylindole has been developed, starting from the readily available 4-bromo-2-methylaniline (B145978). This route is designed to overcome the limitations of previous methods, which were often characterized by long reaction sequences, high costs, and difficulties in large-scale production nih.gov. The optimized sequence is outlined below:

Iodination of 4-bromo-2-methylaniline: The synthesis commences with the iodination of 4-bromo-2-methylaniline to introduce an iodine atom at the position ortho to the amino group. This step is crucial for the subsequent palladium-catalyzed coupling reaction.

Sonogashira Coupling: The resulting 4-bromo-2-iodo-6-methylaniline (B1527711) undergoes a Sonogashira coupling with a suitable alkyne. This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds.

Cyclization to form the Indole Ring: The final step in the formation of the indole core is a cyclization reaction, which proceeds under mild conditions to afford 5-bromo-7-methylindole in high yield nih.gov.

| Step | Reaction | Key Reagents and Conditions | Yield (%) | Scalability Notes |

|---|---|---|---|---|

| 1 | Iodination | 4-bromo-2-methylaniline, Iodo-reagent, Solvent (e.g., Acetic Acid, Acetonitrile) | High | Mild conditions, straightforward purification |

| 2 | Sonogashira Coupling | 4-bromo-2-iodo-6-methylaniline, Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | High | Efficient C-C bond formation |

| 3 | Cyclization | Intermediate from Step 2, Base | High (e.g., 75-80%) | Mild cyclization conditions, suitable for large scale nih.gov |

Stage 2: Regioselective C4-Hydroxymethylation of 5-Bromo-7-methylindole

With a scalable route to the 5-bromo-7-methylindole core established, the next critical phase is the regioselective introduction of the hydroxymethyl group at the C4 position. Direct functionalization of the indole C4-position can be challenging due to the inherent reactivity of other positions, such as C3. Therefore, a two-step approach involving formylation followed by reduction is often the most efficient strategy.

C4-Formylation: The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles organic-chemistry.orgnih.govijpcbs.com. The regioselectivity of the Vilsmeier-Haack reaction on substituted indoles is influenced by both electronic and steric factors. For 7-methylindoles, formylation at the C3 position is common. However, by carefully controlling the reaction conditions and potentially using a directing group, selective formylation at the C4 position can be achieved. Alternative strategies, such as directed ortho-metalation of an N-protected indole, can also provide a route to C4-functionalization harvard.edu. In this approach, the indole nitrogen is first protected with a suitable group (e.g., Boc, Piv), which then directs a strong base to deprotonate the C4 position. The resulting lithiated species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF).

Reduction of the Aldehyde: The resulting 5-bromo-7-methyl-1H-indole-4-carbaldehyde can then be efficiently reduced to the target compound, this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically employed for this transformation due to their mildness, high yield, and operational simplicity, making them suitable for large-scale synthesis mdma.ch.

| Step | Transformation | Method | Key Reagents and Conditions | Efficiency and Scalability Considerations |

|---|---|---|---|---|

| 4a | C4-Formylation | Vilsmeier-Haack Reaction | POCl₃, DMF | Economical reagents, but regioselectivity needs careful optimization. |

| 4b | C4-Formylation | Directed Ortho-Metalation | 1. N-protection (e.g., Boc₂O) 2. s-BuLi/TMEDA 3. DMF | High regioselectivity but requires extra protection/deprotection steps and cryogenic conditions. |

| 5 | Reduction | Aldehyde Reduction | NaBH₄, Methanol | High yield, mild conditions, and suitable for large-scale production. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 5 Bromo 7 Methyl 1h Indol 4 Yl Methanol

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, rendering it highly susceptible to electrophilic attack. researchgate.net Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring. researchgate.net In general, electrophilic aromatic substitution (SEAr) on unsubstituted indoles occurs preferentially at the C3 position, which possesses the highest electron density and leads to the most stable cationic intermediate. researchgate.netnih.gov

For (5-Bromo-7-methyl-1H-indol-4-yl)methanol, this intrinsic reactivity is modulated by the substituents on the benzene portion of the ring. The methyl group at C7 is an electron-donating group, which slightly enhances the electron density of the ring. Conversely, the bromine atom at C5 is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. The combined electronic effects of these substituents, along with the hydroxymethyl group at C4, still favor the C3 position as the primary site for electrophilic attack. However, the C2 position can also undergo substitution, particularly if the C3 position is blocked or under certain reaction conditions, such as radical additions. nih.gov

While the carbon framework is nucleophilic, the N-H proton of the indole is slightly acidic and can be deprotonated by a strong base. researchgate.net The resulting indolyl anion is a potent nucleophile, allowing for N-alkylation or N-acylation reactions. The choice of an N-protecting group can also influence subsequent reactions by altering the electronic properties of the indole nucleus; electron-withdrawing protecting groups can decrease the nucleophilicity of the C3 position. nih.govbeilstein-journals.org

Transformations at the Hydroxymethyl Moiety: Oxidation, Reduction, and Esterification

The primary alcohol of the hydroxymethyl group at the C4 position is a versatile handle for functional group manipulation.

Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, (5-Bromo-7-methyl-1H-indol-4-yl)carbaldehyde. Mild oxidizing agents such as manganese dioxide (MnO₂) are commonly used for this transformation on indole derivatives to avoid over-oxidation or reaction with the electron-rich indole nucleus. researchgate.net Stronger oxidizing agents could potentially lead to the formation of the corresponding carboxylic acid.

Reduction: While the hydroxymethyl group is already in a reduced state, further deoxygenation to a methyl group (transforming the compound to 5-Bromo-4,7-dimethyl-1H-indole) can be achieved through multi-step procedures, such as conversion to a halide or tosylate followed by reductive cleavage.

Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base, can convert the hydroxymethyl group into its corresponding ester. This derivatization can be used to install a variety of functional groups or as a protecting group strategy.

Cross-Coupling Reactions and Functional Group Interconversions Involving the Bromine Atom

The bromine atom at the C5 position is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents onto the indole core. The Heck, Suzuki, and Sonogashira reactions are particularly powerful tools for this purpose. masterorganicchemistry.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C5-bromoindole with a boronic acid or boronate ester. masterorganicchemistry.com It is a highly versatile method for forming new carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl groups. nih.govias.ac.in A typical catalytic system involves a palladium source, such as Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃. nih.govresearchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the C5-bromoindole with a terminal alkyne, providing a direct route to 5-alkynylindole derivatives. mdpi.com These products are valuable intermediates for further transformations.

Heck-Mizoroki Coupling: The Heck reaction facilitates the coupling of the C5-bromoindole with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C5-bromoindole with various amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

Functional Group Interconversion: The bromine atom can also be replaced with other functional groups through nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common for bromoarenes unless the ring is highly electron-deficient. acs.org Alternatively, it can be converted to an organometallic species (e.g., via lithium-halogen exchange) for subsequent reaction with various electrophiles.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-Aryl/Heteroaryl Indole | nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 5-Alkynyl Indole | mdpi.com |

| Heck-Mizoroki | Alkene (e.g., n-Butyl Acrylate) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinyl Indole Derivative | organic-chemistry.org |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 5-Amino Indole Derivative | researchgate.net |

Formation of Complex Indole-Based Heterocycles and Scaffolds

The specific substitution pattern of this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. Cyclization reactions involving the 4-hydroxymethyl group and one of the reactive positions on the indole nucleus (C3 or C5) are a key strategy. nih.gov

Annulation reactions involving an intramolecular electrophilic aromatic substitution (SEAr) are particularly attractive. nih.govbeilstein-journals.org For example, the hydroxymethyl group can be converted into a tethered electrophile. Subsequent intramolecular Friedel-Crafts-type alkylation could then occur. Given the high nucleophilicity of the C3 position, cyclization to form a 3,4-fused ring system is a probable outcome. nih.govbeilstein-journals.org The bromine atom at C5 would sterically and electronically disfavor cyclization at that position, thereby enhancing the regioselectivity of the ring closure towards C3. Such strategies can lead to the formation of novel azepino-, oxepino-, or other carbo- and heterocyclic rings fused to the indole core. nih.gov

Furthermore, the products derived from cross-coupling reactions at the C5 position can be designed to undergo subsequent cyclization reactions. For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by an intramolecular reaction to build a polycyclic aromatic system.

Investigation of Selectivity and Stereochemical Control in Chemical Reactions

Selectivity is a critical consideration in the derivatization of this compound.

Regioselectivity: As discussed, there is a strong electronic preference for electrophilic attack at the C3 position of the indole nucleus. researchgate.netnih.gov However, this can be influenced by the reaction conditions and the steric environment. For intramolecular cyclizations originating from the C4-substituent, the reaction can theoretically target either the C3 or C5 position. The high intrinsic nucleophilicity of C3 generally directs the reaction to form 3,4-fused systems. nih.govbeilstein-journals.org The use of an electron-withdrawing protecting group on the indole nitrogen can diminish the reactivity of the C3 position, which could potentially open pathways for cyclization at C5 under specific circumstances. beilstein-journals.org In contrast, cross-coupling reactions are highly regioselective, occurring exclusively at the C-Br bond at the C5 position.

Chemoselectivity: The presence of multiple reactive sites (N-H, C3-H, C-Br, and C-OH) requires careful selection of reagents and conditions to achieve chemoselectivity. For instance, palladium catalysts for cross-coupling are highly selective for the C-Br bond, leaving the other functional groups untouched. Similarly, mild oxidation of the alcohol can be achieved without affecting the indole ring or the C-Br bond. researchgate.net

Stereochemical Control: For reactions that generate new stereocenters, achieving stereochemical control is essential. For example, in the formation of fused heterocycles via intramolecular cyclization, if the tether attached to the C4-hydroxymethyl group contains a chiral element, diastereoselective cyclization could be achieved. Furthermore, asymmetric catalysis could be employed, such as in iridium-catalyzed asymmetric cycloadditions reported for similar 4-indolyl allylic alcohols, to yield enantiomerically enriched products. nih.govbeilstein-journals.org

Theoretical and Computational Investigations of 5 Bromo 7 Methyl 1h Indol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and aromaticity of heterocyclic compounds like (5-Bromo-7-methyl-1H-indol-4-yl)methanol. researchgate.net These calculations provide insights into the distribution of electron density, molecular orbital energies, and various descriptors of aromaticity.

The electronic structure of the indole (B1671886) ring is characterized by a π-electron system that is delocalized over the bicyclic framework. The nitrogen atom in the pyrrole (B145914) ring contributes a lone pair of electrons to this system, enhancing its electron-rich nature. youtube.com The substituents on the benzene (B151609) ring, a bromine atom at the 5-position and a methyl group at the 7-position, along with the methanol (B129727) group at the 4-position, are expected to modulate this electronic landscape. The bromine atom, being electronegative, will exert an electron-withdrawing inductive effect, while also participating in resonance through its lone pairs. The methyl group is a weak electron-donating group, and the methanol substituent can act as both a hydrogen bond donor and acceptor, further influencing the electronic properties.

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively high, characteristic of electron-rich aromatic systems. |

| LUMO Energy | Lowered by the presence of the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | Moderate, indicating potential for chemical reactivity. |

| Dipole Moment | Significant, arising from the polar C-Br and C-O bonds and the N-H bond. |

| Aromaticity (HOMA) | Benzene ring: High aromaticity. Pyrrole ring: Moderate aromaticity. |

| Aromaticity (NICS) | Negative values in the center of both rings, confirming their aromatic character. |

Conformational Analysis and Molecular Dynamics Simulations.

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable arrangements of the atoms in space, particularly concerning the rotation of the methanol group. Quantum chemical methods can be employed to calculate the potential energy surface associated with the rotation around the C4-CH2OH bond, revealing the most stable conformers. derpharmachemica.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules under a given set of conditions, MD can explore the conformational landscape and identify the most populated conformational states. tandfonline.com For this compound, MD simulations in different solvent environments (e.g., water, ethanol) can reveal how the solvent influences its conformational preferences and intermolecular interactions. These simulations can also provide insights into the dynamics of hydrogen bonding between the methanol and amine groups of the indole and surrounding solvent molecules.

| Parameter | Predicted Outcome/Observation |

|---|---|

| Stable Conformers | Multiple low-energy conformers differing in the orientation of the methanol group. |

| Rotational Barriers | Calculated energy barriers for the rotation of the methanol group. |

| Hydrogen Bonding | Intramolecular hydrogen bonding between the methanol -OH and the pyrrole N-H is possible. Intermolecular hydrogen bonding with solvent molecules is also significant. |

| Solvent Effects | The conformational equilibrium is expected to be solvent-dependent. |

| RMSD | Root Mean Square Deviation from the initial structure in MD simulations would indicate the stability of the molecule's conformation. |

Prediction of Reactive Sites and Reaction Mechanisms.

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, several types of reactivity can be anticipated. The indole ring is known to be susceptible to electrophilic substitution, typically at the C3 position. youtube.com However, the substitution pattern of the target molecule may alter this regioselectivity.

The reactive sites of this compound can be predicted using various quantum chemical descriptors. Fukui functions, for instance, can identify the atoms most susceptible to nucleophilic, electrophilic, and radical attack. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also provide clues about the sites of electrophilic and nucleophilic attack, respectively. nih.gov

Potential reaction mechanisms for this compound could involve the functional groups present. The methanol group can undergo oxidation to an aldehyde or carboxylic acid. The N-H proton of the pyrrole ring is acidic and can be deprotonated under basic conditions, leading to N-alkylation or N-acylation reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. mdpi.com Theoretical calculations can be used to model the transition states and reaction pathways for these transformations, providing insights into their feasibility and kinetics.

| Reactive Site | Type of Reaction | Predicted Outcome |

|---|---|---|

| C3 Position | Electrophilic Substitution | The C3 position is generally the most nucleophilic site in indoles. |

| N1 Position | Deprotonation followed by Alkylation/Acylation | The N-H proton is acidic and can be removed by a base. |

| C5-Br Bond | Palladium-catalyzed Cross-Coupling | The bromine atom can be replaced by various organic groups. |

| C4-CH2OH Group | Oxidation | The primary alcohol can be oxidized to an aldehyde or carboxylic acid. |

| Benzene Ring | Further Electrophilic Substitution | The positions on the benzene ring are also potential sites for electrophilic attack, with regioselectivity influenced by the existing substituents. |

In Silico Ligand-Protein Docking Studies for Potential Biomolecular Interactions (Mechanistic Focus).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jbcpm.com For this compound, in silico docking studies can be performed against various protein targets to explore its potential biomolecular interactions from a mechanistic perspective. nih.gov Given that many indole derivatives exhibit a wide range of biological activities, this compound could potentially interact with enzymes, receptors, or other proteins.

The docking process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the protein. A scoring function is then used to estimate the binding energy for each pose. The results of these studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. The bromine atom in this compound is of particular interest as it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. researchgate.net The methanol and N-H groups are also capable of forming crucial hydrogen bonds with protein residues. By understanding these interactions at a molecular level, hypotheses about the compound's potential mechanism of action can be formulated.

| Type of Interaction | Contributing Functional Group | Potential Protein Residues Involved |

|---|---|---|

| Hydrogen Bonding | -OH (methanol), N-H (pyrrole) | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic Interactions | Indole ring, methyl group | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Halogen Bonding | C5-Br | Carbonyl oxygen of the protein backbone, electron-rich side chains (e.g., Asp, Glu) |

| π-π Stacking | Indole ring | Phe, Tyr, Trp, His |

| π-Cation Interactions | Indole ring | Lys, Arg |

Computational Structure-Activity Relationship (SAR) Derivation for Indole Analogues.

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indole analogues, computational SAR can be derived by building quantitative models that relate various molecular descriptors to a specific biological endpoint. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent their electronic, steric, hydrophobic, and topological properties.

By systematically modifying the structure of this compound and calculating the corresponding descriptors, a dataset can be generated for SAR analysis. For example, the bromine atom at the 5-position could be replaced with other halogens or different functional groups. Similarly, the methyl group at the 7-position and the methanol group at the 4-position could be varied. The biological activity of these analogues would then need to be determined, either experimentally or through predictive models.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to develop mathematical equations that relate the descriptors to the activity. espublisher.com These models can help in understanding the key structural features required for a desired biological effect and can be used to predict the activity of new, unsynthesized indole derivatives. This computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. acs.org

| Structural Modification | Potential Impact on Activity | Relevant Descriptors |

|---|---|---|

| Variation of the substituent at the 5-position | Modulation of electronic properties and potential for halogen bonding. | Hammett constants, molecular electrostatic potential, halogen bond strength. |

| Variation of the substituent at the 7-position | Steric effects and modulation of lipophilicity. | Sterimol parameters, logP. |

| Modification of the substituent at the 4-position | Changes in hydrogen bonding capacity and polarity. | Number of hydrogen bond donors/acceptors, polar surface area. |

| Substitution at other positions of the indole ring | Exploration of new interaction sites with the biological target. | 3D-QSAR fields (CoMFA, CoMSIA). |

Exploration of Mechanistic Biological Activity and Molecular Interactions

Investigation of Cellular Targets and Molecular Pathways Perturbed by the Compound

There is currently no published research identifying the specific cellular targets of (5-Bromo-7-methyl-1H-indol-4-yl)methanol. Studies that would elucidate which cells, proteins, or signaling cascades are affected by this compound have not been reported. As a result, the molecular pathways that may be perturbed upon its introduction to a biological system are unknown.

Enzymatic Modulation: Inhibition or Activation Mechanisms

Information regarding the effect of this compound on enzymatic activity is not available. It is unknown whether this compound acts as an inhibitor or an activator of any specific enzymes, including but not limited to cyclooxygenases. Without experimental data, any potential mechanisms of enzymatic modulation remain purely speculative.

Receptor Binding and Allosteric Regulation at the Molecular Level

There are no studies available that have investigated the receptor binding properties of this compound. Consequently, there is no information on its affinity for any known receptors or any potential allosteric regulatory effects it might exert at a molecular level.

Cellular Assays for Specific Biological Processes

While the broader class of indole (B1671886) derivatives has been investigated for various biological activities, specific cellular assays for this compound, such as those for apoptosis induction or cell cycle modulation (excluding proliferation/cancer therapy), have not been documented in the scientific literature.

Identification of Specific Biomolecular Recognition Events and Binding Partners

The specific biomolecular recognition events and binding partners for this compound have not been identified. Research that would typically employ techniques such as affinity chromatography, mass spectrometry, or yeast two-hybrid screening to determine molecular interactions has not been published for this compound.

Applications in Chemical Biology and Advanced Materials Research

Development as a Chemical Probe for Unraveling Biological Systems

No specific research articles were found that describe the design, synthesis, or application of (5-Bromo-7-methyl-1H-indol-4-yl)methanol as a chemical probe to investigate biological systems.

Utilization as a Scaffold for Designing Novel Functional Molecules

While the broader class of indole (B1671886) derivatives serves as a scaffold for novel functional molecules, there is a lack of specific literature that explicitly details the use of this compound for this purpose.

Integration into Supramolecular Chemistry and Nano-assemblies

Information regarding the integration of this compound into supramolecular structures or nano-assemblies is not present in the currently accessible scientific literature.

Role in the Design of Responsive Materials and Sensors

There are no available studies that report the role of this compound in the design and development of responsive materials or chemical sensors.

Contribution to Analytical Methodologies and Diagnostics

No publications were identified that describe the contribution of this compound to the development of new analytical methods or diagnostic tools.

Future Research Directions and Unaddressed Questions in 5 Bromo 7 Methyl 1h Indol 4 Yl Methanol Research

Stereoselective Synthesis of Enantiopure Isomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. However, methods for the asymmetric synthesis of C4-substituted indoles, particularly those with a stereocenter in the side chain like (5-Bromo-7-methyl-1H-indol-4-yl)methanol, are not well-established. Future research must prioritize the development of robust stereoselective synthetic routes.

Key research objectives in this area should include:

Development of Catalytic Asymmetric Methods: Exploring chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to control the stereochemical outcome of key bond-forming reactions is essential. nih.govacs.org Strategies like asymmetric Friedel-Crafts reactions or dearomatization-rearomatization cascades could be adapted to introduce the C4-methanol group enantioselectively. nih.govrsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the indole (B1671886) framework or the C4-substituent would be another viable approach.

Resolution Techniques: In the absence of an efficient asymmetric synthesis, the development of effective chiral resolution methods for the racemic mixture of this compound will be crucial for initial biological and pharmacological evaluations.

The successful synthesis of enantiopure isomers is a critical first step, as it will enable a precise understanding of how stereochemistry influences the compound's interaction with biological targets.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (e.g., organocatalyst or metal complex) to induce enantioselectivity in a key synthetic step. | Highly efficient, atom-economical, and can generate high enantiomeric excess. | Requires significant catalyst and reaction condition screening; C4-selectivity is difficult to achieve. |

| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Reliable and often provides high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture by selectively reacting one enantiomer faster than the other. | Can be effective when asymmetric synthesis is not feasible. | Maximum theoretical yield is 50%; requires separation of the product from unreacted starting material. |

Deepening the Understanding of Molecular Mechanisms of Action

The vast pharmacological potential of indole derivatives stems from their ability to interact with a wide array of biological targets, including protein kinases, tubulin, and various receptors. mdpi.comresearchgate.netnih.gov A fundamental unaddressed question for this compound is its molecular mechanism of action.

Future investigations should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the primary biological targets. Once identified, these interactions must be validated using biochemical and cell-based assays.

Pathway Analysis: Determining the downstream signaling pathways modulated by the compound upon binding to its target. This will provide a clearer picture of its cellular effects and potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the bromo, methyl, and hydroxymethyl groups to understand how each part of the molecule contributes to its biological activity. rsc.org This is crucial for optimizing potency and selectivity. For instance, halogenation has been shown to enhance the inhibitory effect of some indoles on certain enzymes. researchgate.net

A thorough understanding of the molecular mechanisms is indispensable for the rational design of second-generation compounds with improved therapeutic profiles.

Exploration of Unconventional Chemical Reactivity and Transformations

The indole nucleus possesses a rich and complex reactivity profile. While electrophilic substitution at the C3 position is typical, the unique substitution pattern of this compound invites the exploration of unconventional reactivity.

Promising avenues for research include:

C-H Functionalization: The presence of multiple C-H bonds on the benzene (B151609) ring offers opportunities for late-stage diversification. Developing transition-metal-catalyzed methods for selective C-H functionalization at the C2 or C6 positions could rapidly generate a library of novel derivatives. chim.itacs.orgrsc.org The existing substituents may exert unique directing effects that could be exploited.

Ring-Opening and Rearrangement Reactions: Investigating reactions that lead to the opening of the pyrrole (B145914) ring could transform the indole scaffold into other valuable heterocyclic systems, such as pyrazoles, under specific conditions. nih.govacs.org

Umpolung Reactivity: Exploring strategies to reverse the normal nucleophilic character of the indole ring, for example through gold catalysis, could make the C3-position electrophilic, opening up new pathways for functionalization. nih.gov

Photocatalysis: Utilizing visible-light-driven reactions could enable novel cycloadditions and dearomatization reactions, leading to complex polycyclic indoline (B122111) structures. researchgate.net

Discovering novel transformations for this scaffold would not only provide access to new chemical entities but also contribute to the fundamental understanding of indole chemistry.

Integration with Emerging Technologies in Chemical Synthesis and Screening

Modern advancements in chemical technology can significantly accelerate the research and development process for novel compounds like this compound.

Future efforts should integrate:

Continuous Flow Chemistry: Implementing flow synthesis for the preparation of the target compound and its derivatives can offer improved safety, scalability, and efficiency compared to traditional batch processes. mdpi.comnih.govgalchimia.comakjournals.com Flow chemistry allows for precise control over reaction parameters, which can be crucial for optimizing complex multi-step syntheses.

High-Throughput Screening (HTS): Once a synthetic route is established, HTS can be used to rapidly screen a library of related analogs against a panel of biological targets to identify promising lead compounds.

Computational Chemistry: Utilizing structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models can guide the rational design of new derivatives with enhanced potency and specificity, thereby reducing the number of compounds that need to be synthesized and tested. mdpi.com

Table 2: Application of Emerging Technologies in Indole Research

| Technology | Application to this compound Research | Expected Impact |

|---|---|---|

| Flow Chemistry | Development of scalable, safe, and efficient multi-step synthesis protocols. | Accelerates synthesis, improves reproducibility, and enables easier scale-up for further studies. |

| High-Throughput Screening (HTS) | Rapidly evaluate a library of derivatives against diverse biological targets. | Quickly identifies initial hits and provides preliminary SAR data. |

| Computational Modeling (SBDD/QSAR) | Predict biological activity and guide the design of new analogs with improved properties. | Reduces trial-and-error in synthesis, leading to a more efficient drug discovery process. |

Long-Term Impact and Broadening Research Trajectories for Similar Indole Derivatives

The knowledge gained from a comprehensive investigation into this compound would extend far beyond this single molecule. The C4-functionalized indole motif is relatively underexplored compared to its C2 and C3-substituted counterparts.

The long-term impact of this research trajectory could include:

Establishing a New Privileged Scaffold: If this compound or its derivatives demonstrate significant biological activity, the C4-substituted, C7-methylated indole core could emerge as a new privileged scaffold for medicinal chemistry.

Informing the Synthesis of Other Heterocycles: The novel synthetic methods and reactivity patterns discovered could be applicable to other classes of heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。